2-Acetylpyridine thiosemicarbazone

Description

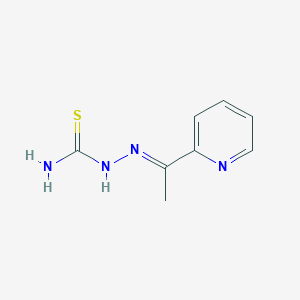

Structure

3D Structure

Properties

IUPAC Name |

[(E)-1-pyridin-2-ylethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFVPOHZBSIFRL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197659 | |

| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142564-62-3 | |

| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142564-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, 2-(1-(2-pyridinyl)ethylidene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Substitution at the Terminal N 4 Nitrogen:modifications at the Terminal N 4 Nitrogen of the Thiosemicarbazide Moiety Significantly Impact the Compound S Efficacy.

Phenyl and Substituted Phenyl Rings: Adding a phenyl ring at the N(4) position (H2Ac4Ph) and introducing substituents to this ring (e.g., tolyl or chlorophenyl groups) has been shown to yield compounds with high cytotoxicity against glioma cells. nih.gov SAR studies on these derivatives suggested that stereochemical properties were critical for activity against the RT2 cell line, while electronic properties were more important for activity against T98 cells. nih.gov

Alkyl Groups: The addition of small alkyl groups, such as methyl groups, at the N(4) position is a common strategy. The resulting compounds can form potent metal complexes with significant anticancer activity. niscair.res.in

Metal Complexation:the Formation of Metal Complexes Often Enhances the Biological Activity of the Parent Thiosemicarbazone Ligand.

Antimicrobial Activity Research

The antimicrobial potential of 2-acetylpyridine thiosemicarbazone and its coordination complexes with various metal ions has been a subject of extensive research. These investigations have revealed a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and protozoa. The chelation of the thiosemicarbazone ligand to a metal center often leads to an enhancement of its biological activity, a phenomenon that has been widely explored.

Antibacterial Efficacy and Spectrum of Activity

This compound and its derivatives have demonstrated notable antibacterial properties. The activity of these compounds is significantly influenced by the nature of the metal ion in their complexes and the specific bacterial strains being tested.

Research has shown that 2-acetylpyridine-(4-phenylthiosemicarbazone) (B1234262) and its metal(II) complexes exhibit significant activity against a wide spectrum of bacteria. Similarly, metal(II) complexes of 2-acetylpyridine-(4-methylthiosemicarbazone) and 2-acetylpyridine-(2-methylthiosemicarbazone) have also been reported to be active against a broad range of microorganisms, with the complexes derived from 2-acetylpyridine-(4-methylthiosemicarbazone) appearing to be the most potent nih.gov.

Platinum(II) and palladium(II) complexes of this compound have been found to have a completely lethal effect on Gram-positive bacteria, although they showed no bactericidal effect on Gram-negative bacteria researchgate.net. In contrast, copper(II) complexes have shown high antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae rsc.org. The antibacterial activity of these copper(II) complexes was found to be comparable or even better than the reference compound gentamicin (B1671437) rsc.org.

Thiosemicarbazones, as a class of compounds, are known to possess antibacterial properties asm.org. The coordination of 2-acetylpyridine-based thiosemicarbazones with copper(II) has been suggested as a promising strategy for developing new antimicrobial agents due to the increasing issue of microbial resistance to conventional drugs researchgate.net. The biological activity of thiosemicarbazones is often enhanced upon coordination with a metal, which can affect properties like lipophilicity and, consequently, the compound's entry into the bacterial cell .

Table 1: Antibacterial Activity of this compound and its Metal Complexes

| Compound/Complex | Bacterial Strain(s) | Observed Effect |

|---|---|---|

| 2-Acetylpyridine-(4-phenylthiosemicarbazone) and its metal(II) complexes | Wide spectrum of bacteria | Significant activity nih.gov |

| Platinum(II) and Palladium(II) complexes of this compound | Gram-positive bacteria | Completely lethal effect researchgate.net |

| Platinum(II) and Palladium(II) complexes of this compound | Gram-negative bacteria | No bactericidal effect researchgate.net |

| Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones | Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae | High antimicrobial activity, comparable or better than gentamicin rsc.org |

| 2-Acetylpyridine-(4-methylthiosemicarbazone) metal(II) complexes | Wide spectrum of microorganisms | Significant activity, most active among tested compounds nih.gov |

| Tin(IV) complexes with 2-formylpyridine thiosemicarbazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Inhibition zones of 11-16 mm st-andrews.ac.uk |

Antifungal Efficacy

The antifungal potential of this compound and its metal complexes has been well-documented, with studies indicating that these compounds can be effective against various fungal pathogens. The structure of the thiosemicarbazone and the nature of the coordinated metal ion play a crucial role in determining the antifungal activity.

It has been reported that 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal(II) complexes exhibit significant activity against a wide spectrum of fungi nih.gov. Similarly, metal(II) complexes of 2-acetylpyridine-(4-methylthiosemicarbazone) and 2-acetylpyridine-(2-methylthiosemicarbazone) have also shown considerable antifungal activity nih.gov.

The antifungal activity is significantly affected by the substituent groups on the thiosemicarbazone moiety nih.gov. Copper(II) complexes, in particular, are often more active than the uncomplexed thiosemicarbazones nih.gov. For instance, pseudo-square planar copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones have demonstrated high activity against Candida albicans, with their efficacy being comparable or even superior to the reference drug amphotericin B rsc.org.

Furthermore, platinum(II) complexes such as [Pt(AcTsc)2] and [Pd(AcTsc)2] have shown effective antifungal activity towards yeast researchgate.net. Homometallic and heterometallic complexes based on this compound have also been found to be more active than their analogues with other ligands . Specifically, a Cu(II) homometallic complex based on this compound displayed the highest antimicrobial activity among the tested compounds .

Table 2: Antifungal Activity of this compound and its Metal Complexes

| Compound/Complex | Fungal Strain(s) | Observed Effect |

|---|---|---|

| 2-Acetylpyridine-(4-phenylthiosemicarbazone) and its metal(II) complexes | Wide spectrum of fungi | Significant activity nih.gov |

| Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones | Candida albicans | High activity, comparable or better than amphotericin B rsc.org |

| Platinum(II) and Palladium(II) complexes ([Pt(AcTsc)2] and [Pd(AcTsc)2]) | Yeast | Effective antifungal activity researchgate.net |

| Cu(II) homometallic complex based on this compound | Not specified | Highest antimicrobial activity among tested compounds |

| 2-Acetylpyridine{N-(4-aminophenyl)acetamid}thiosemicarbazone | Not specified | Antifungal activity exceeded that of Nystatin by 39 times researchgate.net |

Antiviral Efficacy

Derivatives of this compound have been investigated for their antiviral properties, with notable activity observed against certain DNA viruses. These compounds have been shown to inhibit viral replication, often by targeting viral DNA synthesis.

Specifically, this compound derivatives have been found to inhibit the replication of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) nih.govnih.gov. The inhibitory action of these compounds on viral replication was found to be greater than their effect on cellular deoxyribonucleic acid or protein synthesis, suggesting a degree of selectivity for viral processes nih.gov.

The broader class of thiosemicarbazones has been reported to possess antiviral properties asm.org. Metal complexes of thiosemicarbazones have also shown promise as antiviral agents. For instance, palladium(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone are active against HSV-1 pharmacophorejournal.com. Furthermore, two thiosemicarbazone metal complexes, [bis(citronellalthiosemicarbazonato)nickel(II)] and [aqua(pyridoxalthiosemicarbazonato)copper(II)] chloride monohydrate, have exhibited antiviral properties against HIV, with the copper complex showing the most potent anti-HIV activity by acting at the post-entry steps of the viral cycle acs.org.

Table 3: Antiviral Activity of this compound and its Metal Complexes

| Compound/Complex | Virus | Observed Effect |

|---|---|---|

| This compound derivatives | Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) | Inhibition of viral replication nih.govnih.gov |

| Palladium(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone | Herpes Simplex Virus type 1 (HSV-1) | Active against the virus pharmacophorejournal.com |

| [Aqua(pyridoxalthiosemicarbazonato)copper(II)] chloride monohydrate | Human Immunodeficiency Virus (HIV) | Potent anti-HIV activity, acting at post-entry steps acs.org |

| [Bis(citronellalthiosemicarbazonato)nickel(II)] | Human Immunodeficiency Virus (HIV) | Antiviral properties acs.org |

Antiprotozoal Efficacy

2-Acetylpyridine thiosemicarbazones have demonstrated significant antimalarial activity, particularly against Plasmodium berghei in mice asm.orgasm.org. The structural features of these compounds are critical for their activity. For instance, the alkylidene group attached to the 2-position of the pyridine (B92270) ring is essential, as the 3- and 4-pyridyl analogues were found to be inactive asm.org.

A series of 2-acylpyridine thiosemicarbazones were evaluated in vitro against a chloroquine-resistant strain of Plasmodium falciparum, with many derivatives showing potent inhibitory effects asm.org. The results suggested that the activity of these compounds was not significantly affected by chloroquine (B1663885) resistance asm.org.

Interestingly, the complexation of 2-acetylpyridine thiosemicarbazones with transition metals such as Cu(II), Ni(II), Fe(III), and Mn(II) was found to reduce their antimalarial activity in mice infected with Plasmodium berghei when compared to the free ligands nih.gov. This suggests that for antimalarial applications, the uncomplexed thiosemicarbazone may be more effective.

Table 4: Antimalarial Activity of this compound and its Metal Complexes

| Compound/Complex | Parasite Strain | Observed Effect |

|---|---|---|

| 2-Acetylpyridine thiosemicarbazones | Plasmodium berghei (in mice) | Antimalarial activity asm.orgasm.org |

| 2-Acylpyridine thiosemicarbazones | Chloroquine-resistant Plasmodium falciparum (in vitro) | Potent inhibitory activity asm.org |

| Transition metal complexes (Cu(II), Ni(II), Fe(III), Mn(II)) of 2-acetylpyridine thiosemicarbazones | Plasmodium berghei (in mice) | Reduced antimalarial activity compared to free ligands nih.gov |

A number of 2-acetylpyridine thiosemicarbazones and their analogues have been tested for their activity against Trypanosoma rhodesiense in vitro nih.govnih.gov. These studies revealed that the nitrogen atom of the pyridyl moiety is essential for antitrypanosomal activity asm.orgnih.govnih.govcabidigitallibrary.org.

The mechanism of action appears to involve the inhibition of macromolecular synthesis, as these compounds generally inhibited the uptake of L-[U-14C]leucine to a greater extent than they inhibited [methyl-3H]thymidine uptake asm.orgnih.govnih.govcabidigitallibrary.org. A significant number of the tested compounds exhibited activity comparable to the known antitrypanosomal agent ethidium (B1194527) bromide asm.orgnih.govnih.gov. Furthermore, antimony(III) complexes of 2-acetylpyridine-based thiosemicarbazones have been identified as excellent inhibitors of Trypanosoma cruzi growth researchgate.net.

Table 5: Antitrypanosomal Activity of this compound and its Metal Complexes

| Compound/Complex | Parasite Strain | Observed Effect |

|---|---|---|

| 2-Acetylpyridine thiosemicarbazones and analogs | Trypanosoma rhodesiense (in vitro) | Activity comparable to ethidium bromide; inhibition of macromolecular synthesis asm.orgnih.govnih.gov |

| Antimony(III) complexes of 2-acetylpyridine-based thiosemicarbazones | Trypanosoma cruzi | Excellent inhibitors of parasite growth researchgate.net |

Antiamoebic Activity

Derivatives of this compound and their corresponding metal (II) complexes have demonstrated notable in vitro activity against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. Studies have shown that both the thiosemicarbazone ligands and their metal complexes exhibit significant amoebicidal effects. In particular, metal (II) complexes derived from 2-acetylpyridine-(4-methylthiosemicarbazone) have been identified as being among the most active compounds within this class against a wide range of microorganisms, including E. histolytica nih.gov. Further research has corroborated the in vitro amoebicidal potential of various 2-acetylpyridine thiosemicarbazones and their metal complexes, highlighting their promise as a scaffold for the development of new antiamoebic agents nih.gov.

Antifilarial Activity

Several compounds within the this compound series have been identified as possessing both in vivo and in vitro macrofilaricidal properties, making them potential candidates for the treatment of filariasis. One of the most promising compounds identified is N4-(2-aminophenyl)-2-[1-(2-pyridinyl)ethylidene]-hydrazinecarbothioamide. In animal models, this compound demonstrated high efficacy, suppressing 100% of the macrofilariae of Brugia pahangi and 94% of those of Acanthocheilonema viteae in jirds nih.gov.

Furthermore, this compound and another derivative have been shown to effectively inactivate or kill adult worms of Onchocerca gutturosa and Onchocerca volvulus, the latter being the causative agent of onchocerciasis (river blindness) in humans. The activity was determined by observing a loss of motility in the worms and the inhibition of the conversion of the dye MTT to formazan, a measure of metabolic activity nih.gov.

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of this compound and its derivatives are believed to arise from a combination of mechanisms that disrupt essential cellular processes in microorganisms.

Protein Synthesis Inhibition

Evidence suggests that 2-acetylpyridine thiosemicarbazones can interfere with protein synthesis in microorganisms. A study on an azacycloheptane derivative of a this compound demonstrated a primary inhibition of ribonucleic acid (RNA) synthesis in Escherichia coli. This primary effect was followed by a secondary inhibition of both deoxyribonucleic acid (DNA) and protein synthesis asm.org. The inhibition of RNA synthesis would directly impact the availability of messenger RNA (mRNA) templates for translation, consequently leading to a cessation of protein production. This disruption of essential enzymatic and structural protein formation is a key component of the compound's bacteriostatic effect asm.org.

Topoisomerase Inhibition

Thiosemicarbazones and their metal complexes have been identified as inhibitors of topoisomerases, enzymes that are crucial for managing the topology of DNA during replication, transcription, and other cellular processes nih.gov. Specifically, metal-thiosemicarbazone complexes have shown significant inhibitory activity against topoisomerase II nih.gov. The inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering cell death. The copper(II) complexes of some α-heterocyclic thiosemicarbazones have been shown to act as catalytic inhibitors of topoisomerase IIα at concentrations significantly lower than the free ligands acs.org. This suggests that metal complexation plays a crucial role in enhancing the topoisomerase inhibitory activity of these compounds.

Other Investigated Biological Activities

Beyond its antiprotozoal and antimicrobial effects, this compound and its derivatives have been explored for a range of other biological activities, demonstrating their versatility as a scaffold for drug discovery.

Antimalarial Activity: A significant body of research has focused on the antimalarial properties of 2-acetylpyridine thiosemicarbazones. Numerous derivatives have been evaluated in vitro against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, with many exhibiting potent activity nih.govasm.org. The antimalarial action of these compounds is not significantly affected by chloroquine resistance nih.gov. While in vitro activity has been promising, it has been noted that this does not always correlate well with in vivo efficacy in mouse models infected with Plasmodium berghei nih.gov. Metal complexes of these thiosemicarbazones have also been investigated, although in some cases, complexation with transition metals such as Fe(III), Cu(II), and Ni(II) has been found to reduce the antimalarial activity compared to the free ligands nih.gov.

Antileukemic and Antitumor Activity: N4-substituted and N4,N4-disubstituted thiosemicarbazones derived from 2-acetylpyridine have demonstrated significant antitumor activity against P388 leukemia in murine models nih.gov. The antitumor properties of these compounds appear to be enhanced by coordination with transition metals nih.gov. The potent antiproliferative activity of 2-acetylpyridine thiosemicarbazones is linked to their ability to act as potent iron chelators acs.org.

Antibacterial Activity: Extensive in vitro studies have confirmed the antibacterial activity of a wide range of 2-acetylpyridine thiosemicarbazones against various clinically significant bacterial genera. These compounds have shown particularly high potency against Neisseria gonorrhoeae and Neisseria meningitidis, with many derivatives exhibiting minimal inhibitory concentrations (MICs) in the sub-microgram per milliliter range nih.govnih.govnih.gov. Good activity has also been observed against Staphylococcus aureus and Streptococcus faecalis. However, their efficacy is generally lower against Gram-negative bacilli such as Pseudomonas, Klebsiella-Enterobacter, Shigella, Escherichia coli, and Proteus nih.govnih.gov. Metal (II) complexes of 2-acetylpyridine thiosemicarbazones have also been shown to possess significant antibacterial activity nih.govrsc.org.

Antiviral Activity: Derivatives of this compound have been shown to inhibit the replication of herpes simplex virus types 1 and 2 in cell culture nih.govnih.govasm.org. This antiviral effect was observed to be more potent against viral replication than against the synthesis of cellular DNA or protein, suggesting a degree of selectivity for viral processes nih.govnih.gov.

Antioxidant Properties

Thiosemicarbazones, including this compound and its derivatives, have demonstrated significant antioxidant capabilities by effectively neutralizing free radicals. nih.gov Their chemical structure, which incorporates nitrogen and sulfur atoms, is key to this activity. nih.govmdpi.com The presence of a thiocarbamide group, with its sulfur and nitrogen atoms, enhances antioxidant activity through charge delocalization and radical stabilization. mdpi.com Furthermore, structural features like phenolic hydroxyl groups enable these compounds to donate hydrogen atoms, which is a primary mechanism for neutralizing free radicals. nih.gov

The antioxidant potency of these compounds is often evaluated by their ability to scavenge synthetic radicals such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). Studies have shown that some thiosemicarbazone derivatives exhibit high ABTS•+ scavenging activity, with IC50 values ranging from 5 to 22 µM, in some cases surpassing the activity of the standard antioxidant, Trolox. nih.govmdpi.com The formation of stable coordination complexes with transition metal ions can also significantly enhance the chemical reactivity and biological activity of thiosemicarbazones. nih.govmdpi.com The main mechanisms of action are thought to involve their function as chelating agents and their ability to generate reactive oxygen species (ROS) when bound to cellular metals. nih.gov

Research into various metal complexes of thiosemicarbazones has confirmed their strong antioxidant properties against both DPPH and ABTS radicals. mdpi.com The structural diversity, including different substituents and functional groups, plays a crucial role in determining the antioxidant efficacy of these compounds. mdpi.com For instance, methyl groups can increase electron density, improving the compound's interaction with radicals. mdpi.com

Table 1: Antioxidant Activity of Selected Thiosemicarbazone Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiosemicarbazone Series | ABTS•+ | 5 - 22 | Trolox | >22 |

| Compound L | ABTS | Lower than Trolox | Trolox | - |

| Compound L2 | ABTS | Lower than Trolox | Trolox | - |

This table presents a summary of reported antioxidant activities. IC50 is the concentration required to scavenge 50% of the radicals.

Anticonvulsant Properties

Anticonvulsants are pharmacological agents used to treat epileptic seizures by suppressing the excessive and uncontrolled firing of neurons. wikipedia.org The mechanisms of action for these drugs are diverse, but many involve blocking voltage-gated sodium or calcium channels, or enhancing the function of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org

Research has explored various thiosemicarbazone derivatives for their potential anticonvulsant effects. In preclinical screening, compounds are often tested in models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.gov For example, a study on 6-substituted benzothiazolyl-2-thiosemicarbazones found that certain derivatives displayed anticonvulsant activity in both MES and scPTZ models. nih.gov Specifically, 6-methyl benzothiazolyl-2-thiosemicarbazones were active in the mice intraperitoneal (i.p.) and rat oral MES screens. nih.gov The 6-nitro benzothiazolyl thiosemicarbazone derivative emerged as a particularly promising candidate, showing anti-MES activity across mice i.p., rat i.p., and rat oral evaluations. nih.gov

Further studies have indicated that the structural modifications of the thiosemicarbazone scaffold are critical for anticonvulsant activity. For instance, isatinimino derivatives of benzothiazolyl-2-thiosemicarbazones showed better activity compared to their benzylidene or acetophenone (B1666503) counterparts. nih.gov The investigation into new chemical entities with anticonvulsant properties is driven by the need for more effective drugs with fewer side effects for patients whose seizures are not well-controlled by existing medications. saapjournals.org

Table 2: Preclinical Anticonvulsant Screening of Thiosemicarbazone Derivatives

| Compound Series | Seizure Model | Activity Noted |

| 6-methyl benzothiazolyl-2-thiosemicarbazones | Maximal Electroshock Seizure (MES) | Active in mice (i.p.) and rats (oral) |

| 6-nitro benzothiazolyl-2-thiosemicarbazone | Maximal Electroshock Seizure (MES) | Active in mice (i.p.), rats (i.p.), and rats (oral) |

| Isatinimino derivatives | MES & scPTZ | Better activity than benzylidene derivatives |

This table summarizes the outcomes of preclinical anticonvulsant tests for different series of thiosemicarbazone compounds.

Anti-inflammatory Properties

Thiosemicarbazones and their derivatives have been identified as a promising class of compounds with anti-inflammatory potential. mdpi.com Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, a series of novel indole-based thiosemicarbazone derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Several of these compounds were found to inhibit COX-2, with one derivative (LT81) showing greater selectivity for COX-2 over COX-1 compared to the standard drug, Celecoxib. nih.gov

In addition to COX inhibition, these compounds have been shown to suppress the production of other pro-inflammatory molecules. In in-vitro assays, certain thiosemicarbazones inhibited the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.gov In animal models of inflammation, such as carrageenan-induced edema in mice, these compounds demonstrated potent anti-inflammatory effects. nih.gov One compound, LT87, achieved 100% inhibition of edema after 4 hours, proving more potent than the standard anti-inflammatory drug indomethacin. nih.gov

The anti-neuroinflammatory properties of metal complexes of thiosemicarbazones have also been explored. A copper(II) complex of a thiosemicarbazone–pyridylhydrazone (CuL5) was shown to decrease the secretion of the pro-inflammatory cytokine MCP-1 and reduce the expression of TNF-α in primary murine microglia. This suggests that this compound and its metal complexes could modulate inflammatory responses in the central nervous system, which is relevant for several brain disorders.

Table 3: Anti-inflammatory Activity of Indole-Based Thiosemicarbazone Derivatives

| Compound | In-vitro Target/Assay | Result | In-vivo Model (Carrageenan-induced edema) | Result (Edema Inhibition) |

| LT76 | Lymphocyte proliferation, COX-2 | Inhibitory | Mice | 64.8% after 6h |

| LT81 | Lymphocyte proliferation, COX-2 | Inhibitory, SI for COX-2: 23.06 | Mice | 89% after 6h |

| LT87 | Lymphocyte proliferation, COX-2 | Inhibitory | Mice | 100% after 4h |

| Indomethacin | - | - | Mice | Less potent than LT81 & LT87 |

| Celecoxib | COX-2 | Inhibitory, SI for COX-2: 11.88 | - | - |

This table highlights the anti-inflammatory effects of specific thiosemicarbazone compounds in both in-vitro and in-vivo studies. SI = Selectivity Index.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and electronic structure of 2-acetylpyridine (B122185) thiosemicarbazone. researchgate.netdergipark.org.tr Quantum chemical calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been performed to optimize the molecule's geometry. researchgate.net These calculations help in understanding the stability of the molecule, which arises from hyperconjugative interactions and electron delocalization. researchgate.net The theoretical spectral findings from these calculations have shown good correlation with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the charge transfer within the 2-acetylpyridine thiosemicarbazone molecule. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a key parameter in determining molecular reactivity. dergipark.org.trdergipark.org.tr This analysis helps in identifying the molecule's reactive sites and predicting its behavior in chemical reactions. researchgate.net The concept of frontier molecular orbitalets (FMOLs) has also been developed to better describe the reactivity of large systems by localizing molecular orbitals in both physical and energy space. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the electrophilic and nucleophilic sites within the this compound molecule. researchgate.netnih.gov The MEP map visually represents the charge distribution, with red and yellow regions indicating electrophilic centers (negative potential) and blue regions indicating nucleophilic centers (positive potential). nih.govmdpi.com For instance, the red areas are often located around nitrogen and sulfur atoms, suggesting their nucleophilic nature, while blue areas on hydrogen atoms indicate their electrophilic character. nih.govmdpi.com This information is vital for predicting how the molecule will interact with other chemical species.

Analysis of Vibrational Modes using Potential Energy Distribution (PED)

The vibrational modes of this compound have been analyzed using Potential Energy Distribution (PED). researchgate.net This analysis, often carried out with programs like Gar2ped and VEDA4, provides a detailed assignment of the normal modes of vibrations. researchgate.net For example, C-H stretching modes for this compound have been calculated to be in the range of 3110-2911 cm⁻¹. researchgate.net These theoretical vibrational spectra, when compared with experimental data from techniques like FT-IR, show a high degree of correlation, validating the computational models used. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions within the this compound molecule. researchgate.netsci-hub.box This method is used to assign the various electronic transitions observed in the molecule's UV-Vis spectrum, both in the gas phase and in solution. researchgate.net TD-DFT calculations can provide insights into the nature of these transitions, such as n → π* and π → π* transitions, and how they are influenced by the molecular environment. acs.orgnih.gov

Intermolecular Interaction Analysis via Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools for investigating intermolecular interactions in the crystalline state of this compound and its derivatives. bohrium.comcore.ac.uknih.gov This analysis provides a quantitative measure of the different types of intermolecular contacts, such as H···H, C···H, and N···H interactions, and their percentage contribution to the crystal packing. dergipark.org.trcore.ac.uk These studies have revealed the dominant role of van der Waals forces and other weak interactions in the supramolecular assembly of these compounds. bohrium.com

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Frameworks

Natural Bond Orbital (NBO) analysis is utilized to understand the stability of the this compound molecule resulting from hyperconjugative interactions and electron delocalization. researchgate.netablesci.comtandfonline.com It provides a detailed picture of the charge distribution within the molecule. researchgate.net The Atoms in Molecules (AIM) theory is employed to analyze intramolecular interactions by examining the topological parameters at the bond critical points. researchgate.net Together, NBO and AIM analyses offer a comprehensive understanding of the bonding and electronic structure of the molecule. researchgate.net

Pre Clinical Biological Activity and Mechanistic Exploration of 2 Acetylpyridine Thiosemicarbazone and Its Metal Complexes

Antitumor and Anticancer Research

2-Acetylpyridine (B122185) thiosemicarbazone and its derivatives have demonstrated significant potential as anticancer agents. Their biological activity is often enhanced through coordination with various metal ions, leading to the formation of complexes with potent cytotoxic effects against a wide range of cancer cells.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Numerous studies have documented the potent in vitro cytotoxic activity of 2-acetylpyridine thiosemicarbazone and its metal complexes against a variety of human cancer cell lines. These compounds have shown efficacy in the nanomolar to low micromolar range, often surpassing the activity of established anticancer drugs like cisplatin. researchgate.netnih.gov

Derivatives of this compound have exhibited high cytotoxicity against glioma cell lines RT2 and T98, with IC50 values ranging from 1.0 to 50 nM. nih.gov In a panel of human tumor cell lines including breast, colon, and ovary cancers, 2-acetylpyridine 4N-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes displayed remarkable growth inhibitory activities with mean IC50 values of 0.9 nM, 0.7 nM, and 0.5 nM, respectively. researchgate.netkarger.com This was significantly more potent than cisplatin, which had a mean IC50 of 2.8 µM in the same panel. researchgate.netkarger.com

Metal complexation has been shown to modulate the cytotoxic activity. For instance, a copper(II) complex of N(4)-substituted 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone demonstrated good anticancer activity against the A549 human lung cancer cell line, with an IC50 value of 0.72 μM. Similarly, platinum(II) complexes of 2-acetylpyridine thiosemicarbazones have shown antiproliferative activity against MCF-7 (breast), T24 (bladder), and A-549 (lung) cancer cell lines. nih.gov

The following table summarizes the in vitro cytotoxicity of this compound and its related compounds against various cancer cell lines.

| Compound/Complex | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| 2-Acetylpyridine N(4)-phenyl thiosemicarbazone derivatives | RT2 and T98 (glioma) | 1.4-24 nM (RT2), 1.0-50 nM (T98) | nih.gov |

| 2-Acetylpyridine 4N-ethyl thiosemicarbazone (HAc4Et) | Breast, colon, and ovary cancer panel | Mean: 0.9 nM (0.22–2.47 nM) | researchgate.netkarger.com |

| [Pt(Ac4Et)2] | Breast, colon, and ovary cancer panel | Mean: 0.7 nM (0.15–2 nM) | researchgate.netkarger.com |

| [Pd(Ac4Et)2] | Breast, colon, and ovary cancer panel | Mean: 0.5 nM (0.17–1.02 nM) | researchgate.netkarger.com |

| Copper(II) complex of N(4)-substituted 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone | A549 (lung) | 0.72 μM | |

| Platinum(II) complex with this compound derivative ([Pt(L(2))Cl]) | A-549 (lung), T-24 (bladder) | Active | nih.gov |

| This compound (HApT) analogues | Various | 0.001–0.002 μM | acs.orgnih.gov |

Pre-clinical In Vivo Antitumor Efficacy Studies

The promising in vitro results have led to the evaluation of this compound and its metal complexes in pre-clinical animal models, where they have demonstrated significant antitumor activity.

Platinum(II) complexes of thiosemicarbazones derived from 2-acetylpyridine were evaluated for their antitumor activity in mice bearing P388 leukemia. nih.gov One of the complexes, [Pt(L(1))Cl], where L(1) is the thiosemicarbazone derived from 2-formylpyridine, resulted in five to six cures, indicating a high level of efficacy against this leukemia model. nih.gov These in vivo results highlight the potential of these platinum complexes as effective antileukemic agents. nih.gov

The development of di-2-pyridyl ketone thiosemicarbazone, a related compound, has shown selective in vivo activity against human lung cancer (DMS-53) xenografts through both intravenous and oral administration. nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer activity of this compound and its metal complexes is attributed to a multi-targeted mechanism of action. Key pathways involved include the disruption of iron homeostasis, inhibition of a crucial enzyme for DNA synthesis, and the induction of programmed cell death.

A primary mechanism of action for thiosemicarbazones is their ability to act as potent chelators of metal ions, particularly iron. acs.orgnih.gov Cancer cells have a higher requirement for iron than normal cells to support their rapid proliferation, making them more susceptible to iron deprivation.

2-Acetylpyridine thiosemicarbazones are effective at chelating cellular iron, thereby disrupting iron metabolism and leading to an antiproliferative effect. acs.orgnih.gov The formation of iron complexes with these ligands is crucial for their biological activity. Studies on this compound (HApT) analogues revealed that their potent antitumor activity is linked to their high iron chelation efficacy. acs.orgnih.gov The resulting iron complexes have low Fe(III/II) redox potentials, which contributes to their potent antiproliferative effects. acs.orgnih.gov The iron(II)-thiosemicarbazone complex can also participate in Fenton-like reactions, generating reactive oxygen species (ROS) that can damage cellular components. researchgate.net

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. nih.gov The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell proliferation.

Thiosemicarbazones, including derivatives of 2-acetylpyridine, are well-established inhibitors of RNR. nih.govfrontiersin.org The mechanism of RNR inhibition is often linked to their iron-chelating properties. The R2 subunit of class Ia RNRs contains a dinuclear iron center that is essential for its catalytic activity. nih.gov By chelating this iron, thiosemicarbazones inactivate the enzyme. researchgate.net For example, the well-studied thiosemicarbazone Triapine is believed to inhibit RNR by binding to the protein and facilitating the release of iron, leading to catalytic inactivation. researchgate.net

In addition to halting cell proliferation, this compound and its complexes can induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a regulated process of cell suicide that is essential for normal tissue development and homeostasis, and its induction is a key goal of many anticancer therapies. mdpi.com

The cellular stress caused by iron deprivation, RNR inhibition, and the generation of reactive oxygen species can trigger apoptotic pathways. nih.gov Copper(II) complexes of thiosemicarbazones have been shown to promote apoptosis by catalyzing the formation of intracellular ROS from hydrogen peroxide. nih.gov This increase in oxidative stress can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

Studies on related thiosemicarbazone derivatives have demonstrated their ability to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This can involve the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some anticancer compounds have been shown to enhance the expression of pro-apoptotic genes like p53 and caspases while inhibiting anti-apoptotic genes like Bcl-2. mdpi.com

Cell Cycle Perturbation and Arrest Mechanisms

This compound and its derivatives have been shown to exert antiproliferative effects by interfering with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from completing the division process, ultimately inhibiting tumor growth. The primary mechanism observed is the induction of arrest in the G2/M phase and, in some contexts, the S phase of the cell cycle.

Studies on various thiosemicarbazone compounds have demonstrated their ability to halt cell division. For instance, treatment of cancer cells with certain thiosemicarbazones leads to a significant accumulation of cells in the G2/M phase. acs.orgmdpi.com This arrest is often associated with the modulation of key regulatory proteins. The transition from the G2 to the M phase is critically controlled by the Cyclin B1-Cdc2 kinase complex, also known as the M phase-promoting factor (MPF). nih.gov Research on related compounds has shown that G2/M arrest can be linked to increased levels of Cyclin B1. nih.gov

Furthermore, some thiosemicarbazones have been observed to cause an increase in the fraction of cells in the S phase, suggesting an additional point of interference in the cell cycle. oncotarget.com The complexation of this compound with metal ions, such as copper, can enhance this cytotoxic effect, with studies on similar complexes indicating that the resulting compounds can induce G2/M phase cell cycle arrest. nih.gov While the precise molecular initiators for this compound-induced cell cycle arrest are multifaceted, the perturbation of the normal sequence of cell division remains a key component of its anticancer activity.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Response

A crucial mechanism underlying the anticancer activity of this compound and its metal complexes is the generation of reactive oxygen species (ROS), which induces a state of oxidative stress within cancer cells. nih.govniscair.res.in Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further oxidative insults. oncotarget.com

Thiosemicarbazones, including the 2-acetylpyridine series, are potent chelators of transition metals like iron and copper. nih.govnih.gov Upon entering a cell, they can bind with intracellular metal ions, forming redox-active complexes. nih.govnih.gov These complexes can participate in redox cycling, catalyzing the production of highly toxic ROS, such as superoxide (B77818) radicals and hydroxyl radicals. nih.gov This process is often facilitated by the reduction of the metal complex (e.g., Fe(III) to Fe(II)) by cellular reductants, which then reacts with oxygen to generate ROS. acs.org

The resulting overproduction of ROS overwhelms the antioxidant capacity of the cancer cell, leading to oxidative damage to vital biomolecules, including lipids, proteins, and DNA. nih.govufmg.br This cellular damage can trigger downstream signaling pathways that lead to programmed cell death, or apoptosis. niscair.res.innih.gov For example, the copper complex of N(4)-methyl-2-acetylpyridine-thiosemicarbazone has been shown to cause significant ROS generation in human lung cancer cells (A549), which is believed to be the primary mechanism behind its cell-killing activity. niscair.res.in This strategy of selectively increasing oxidative stress in tumor cells is a key aspect of the therapeutic potential of these compounds. oncotarget.com

Modulation of Cellular Proliferation, Invasion, and Migration

This compound and its analogues have demonstrated potent activity in inhibiting cancer cell proliferation across various tumor types. nih.govnih.gov The antiproliferative effects are significant, with some derivatives showing high cytotoxicity at nanomolar concentrations against malignant glioma cells. nih.gov The primary mechanism for this inhibition is linked to their ability to chelate essential metal ions, thereby disrupting processes vital for cell growth. nih.gov One of the key targets is the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair. nih.govfrontiersin.org By inhibiting this enzyme, thiosemicarbazones effectively halt the production of deoxynucleotides, thus impeding cell proliferation. nih.gov

Beyond inhibiting proliferation, these compounds also show potential in controlling cancer metastasis by affecting cell migration and invasion. A study on a bismuth(III) complex of a thiosemicarbazone derivative demonstrated its effectiveness in inhibiting the proliferation and migration of A549 and H460 lung cancer cell lines. nih.gov The ability of certain thiosemicarbazones to upregulate metastasis suppressor proteins, such as N-myc downstream regulated gene-1 (NDRG1), further contributes to their anti-metastatic potential. nih.gov Upregulation of NDRG1 has been shown to inhibit the formation of focal adhesions as well as cell migration and cell-collagen adhesion, key steps in the metastatic cascade. nih.gov

Microtubule Dynamics Disruption

Recent evidence suggests that a novel mechanism of action for some thiosemicarbazone complexes involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. mdpi.com Agents that interfere with the dynamic process of tubulin polymerization into microtubules are a well-established class of anticancer drugs. researchgate.net

Topoisomerase II Inhibition

Topoisomerase II is a vital nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govmdpi.com It functions by creating transient double-strand breaks in the DNA to allow for strand passage, which is crucial for relieving torsional stress. mdpi.com Because of its essential role in rapidly dividing cells, Topoisomerase II is a validated target for cancer chemotherapy.

Metal complexes of α-N-heterocyclic thiosemicarbazones, a class that includes this compound, have been identified as inhibitors of human topoisomerase IIα. nih.govscirp.org Specifically, copper(II) complexes of acetylpyridine-thiosemicarbazone and acetylpyrazine-thiosemicarbazone have been shown to inhibit the catalytic activity of the enzyme. scirp.org These complexes are classified as catalytic inhibitors, meaning they interfere with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxic double-strand breaks. nih.govresearchgate.net This mode of inhibition is considered a potentially safer alternative to traditional topoisomerase poisons. scirp.org The ability of these metal-thiosemicarbazone complexes to target Topoisomerase IIα adds another layer to their multifaceted anticancer activity, particularly in breast cancer cells where the enzyme's expression levels can be a key prognostic factor. nih.gov

Modulation of Metastasis Suppressor Proteins

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is responsible for the majority of cancer-related deaths. wikipedia.org Metastasis suppressor proteins are molecules that can inhibit this process without affecting the growth of the primary tumor. A growing body of evidence indicates that thiosemicarbazones can exert anti-metastatic effects by modulating the expression and function of these key proteins.

One of the most well-studied metastasis suppressors in this context is N-myc downstream regulated gene-1 (NDRG1). nih.gov Novel thiosemicarbazones, particularly from the di-2-pyridylketone series, have been shown to markedly upregulate NDRG1 expression in cancer cells. nih.govnih.gov This upregulation is a critical part of their anti-metastatic action. NDRG1 has been shown to inhibit pathways involved in cell migration and adhesion, such as the FAK/paxillin signaling pathway. nih.gov

Another important metastasis suppressor is NM23, which has been shown to be active in melanoma, breast, and colon cancers. wikipedia.org While the direct modulation of NM23 by this compound is less characterized, the established ability of related compounds to influence metastasis suppressor pathways highlights a significant mechanism for inhibiting cancer progression beyond the primary tumor site.

Structure-Activity Relationship (SAR) Studies in Anticancer Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound (HApT) analogues. Research has systematically explored how modifications to different parts of the molecule influence its biological activity.

Radiopharmaceutical and Diagnostic Applications

Radiosynthesis and Radiolabeling of 2-Acetylpyridine (B122185) Thiosemicarbazone Complexes

The process of creating radiolabeled 2-acetylpyridine thiosemicarbazone complexes involves several key steps, starting with the synthesis of the ligand itself, followed by complexation with a radionuclide.

The ligand, this compound (APTS), is typically synthesized in a laboratory setting as it is not commercially available. tums.ac.ir One common method involves the reaction of N4-methyl thiosemicarbazide (B42300) in a 5% acetic acid solution. tums.ac.ir The purity of the synthesized ligand is crucial for successful radiolabeling and is often confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy. tums.ac.ir

Once the ligand is prepared, it is reacted with a radionuclide to form the radiolabeled complex. Various radionuclides have been explored for this purpose, each with its own unique decay characteristics that make it suitable for either diagnostic imaging or therapeutic applications.

Key Radiolabeling Parameters and Findings:

With Osmium-191 (B1194716) (¹⁹¹Os):

¹⁹¹Os-labeled 2-acetyl pyridine (B92270) 4-N-methylthiosemicarbazone (¹⁹¹Os-APMTS) has been produced with a radiochemical purity of over 95%. tums.ac.ir

The labeling process involves reacting in-house synthesized APMTS with ¹⁹¹Os, which is produced via the ¹⁹⁰Os(n,γ)¹⁹¹Os nuclear reaction. tums.ac.ir

Optimal conditions for the radiolabeling reaction have been identified as heating at 90°C. tums.ac.ir Heating above this temperature or for extended periods can lead to a decrease in the radiochemical yield. tums.ac.ir

The final product, ¹⁹¹Os-APMTS, demonstrated good stability in the formulation and in the presence of human serum at 37°C for up to 48 hours. tums.ac.ir

With Cobalt-55 (⁵⁵Co):

⁵⁵Co-bis-(this compound) (⁵⁵Co[APTS]₂) has been synthesized by mixing ⁵⁵Cochloride with the ligand at room temperature for 30 minutes. semanticscholar.org

This process yields a product with a high radiochemical purity of over 98% and a specific activity of approximately 10–20 Ci/mmol. semanticscholar.org

The resulting complex was found to be stable in aqueous solution and human serum at 37°C for at least 24 hours. semanticscholar.org

With Gallium-67 (⁶⁷Ga):

Labeling of 2-acetylpyridine N4-ortho fluorophenyl-thiosemicarbazone (PhoF) with ⁶⁷GaCl₃ has been achieved in methanol (B129727) at room temperature for 30 minutes. iaea.org

This method resulted in ⁶⁷Ga-PhoF with a high radiochemical purity of 97.5 ± 0.6% and a specific activity of 1.0 TBq/mmol. iaea.org

Due to the anti-proliferative properties of gallium-thiosemicarbazone complexes, the production of [⁶⁷Ga]labeled 2-acetylpyridine 4,4-dimethyl thiosemicarbazone (APTSM2) has also been investigated. researchgate.net

With Palladium-103 (B1244339) (¹⁰³Pd):

[¹⁰³Pd]-labeled 2-acetylpyridine 4N-methyl thiosemicarbazone ([¹⁰³Pd]-APMTS) has been developed as a potential therapeutic radiopharmaceutical. akjournals.com

The stability of the radiolabeled complexes is a critical factor for their potential clinical use. Studies have shown that complexes like ¹⁹¹Os-APMTS and ⁵⁵Co[APTS]₂ remain stable in physiological conditions for extended periods, which is essential for allowing sufficient time for biodistribution and imaging or therapeutic action. tums.ac.irsemanticscholar.org

Evaluation as In Vivo Therapeutic Radionuclide Generators

A particularly innovative application of radiolabeled this compound is its use as an in vivo therapeutic radionuclide generator. This concept involves a parent radionuclide that decays to a daughter radionuclide with therapeutic properties.

The ¹⁹¹Os/¹⁹¹mIr generator system is a prime example. ¹⁹¹Os has a half-life of 15.4 days and decays to ¹⁹¹mIr, which has a very short half-life of 4.96 seconds and emits Auger electrons suitable for therapy. tums.ac.ir By labeling a tumor-targeting molecule like this compound with ¹⁹¹Os, the therapeutic agent (¹⁹¹mIr) can be continuously generated directly at the tumor site. tums.ac.ir

The development of ¹⁹¹Os-APMTS represents the first attempt to create an osmium-191 labeled thiosemicarbazone designed for this purpose. tums.ac.ir The rationale is that the complex would first localize in the tumor, and then the decay of ¹⁹¹Os would produce a localized therapeutic effect from the emitted beta particles and the subsequent decay of ¹⁹¹mIr. tums.ac.ir This approach could potentially offer a continuous, low-dose-rate radiation treatment directly at the site of the disease, minimizing damage to surrounding healthy tissues.

Pre-clinical Biodistribution and Pharmacokinetic Studies

Before any radiopharmaceutical can be considered for human use, its behavior in a living organism must be thoroughly investigated through preclinical biodistribution and pharmacokinetic studies. These studies are typically conducted in animal models, such as mice or rats, to understand how the compound is absorbed, distributed, metabolized, and excreted.

Biodistribution of ¹⁹¹Os-APMTS:

Biodistribution studies of ¹⁹¹Os-APMTS in wild-type mice have shown significant differences in tissue uptake over a period of up to four days. tums.ac.ir The complex exhibited notable accumulation in the bone, blood, heart, and thyroid. tums.ac.ir These studies are crucial for identifying potential target organs and assessing off-target accumulation, which could lead to unwanted side effects.

Pharmacokinetics of ⁶⁷Ga-PhoF:

Pharmacokinetic studies of ⁶⁷Ga-PhoF in Swiss mice revealed rapid blood clearance, with a fast phase half-life of 3.7 minutes and a slow phase half-life of 127.2 minutes. iaea.org The compound also showed low accumulation in non-target tissues, which is a desirable characteristic for a diagnostic imaging agent as it leads to high target-to-background ratios and clearer images. iaea.org

Partition Coefficient (Log P):

The lipophilicity of a radiopharmaceutical, often expressed as the partition coefficient (Log P), is a key determinant of its biodistribution.

The Log P value for ¹⁹¹Os-APMTS was determined to be 1.23. tums.ac.ir

For [¹⁰³Pd]APMTS, the Log P at pH 7 was approximately 2.5 ± 0.08. akjournals.com

The partition coefficient for ⁵⁵Co[APTS]₂ at pH 7 was found to be 1.00 ± 0.08. semanticscholar.org

These values indicate that the complexes are moderately lipophilic, which can influence their ability to cross cell membranes and their route of excretion.

Tumor Uptake:

For cancer-targeted radiopharmaceuticals, demonstrating significant uptake in tumors is a critical endpoint of preclinical studies.

In nude mice bearing glioblastoma multiforme tumors, ⁶⁷Ga-PhoF showed significant tumor uptake, accounting for approximately 7% of the total injected activity. iaea.org The tumor-to-normal tissue ratio was more than 10-fold higher in some organs, suggesting its potential as a brain tumor imaging agent. iaea.org

Biodistribution studies of a [⁵⁵Co]-labeled this compound complex in tumor-bearing mice showed significant tumor uptake (3%) after 21 hours, with coincidence imaging confirming tumor localization between 21 and 35 hours. semanticscholar.org

The following interactive data tables summarize key findings from preclinical studies:

Table 1: Radiolabeling and Stability of this compound Complexes

| Radionuclide | Complex | Radiochemical Purity | Specific Activity | Stability |

| ¹⁹¹Os | ¹⁹¹Os-APMTS | >95% tums.ac.ir | 21.5 GB/mM tums.ac.ir | Stable in human serum at 37°C for up to 48h tums.ac.ir |

| ⁵⁵Co | ⁵⁵Co[APTS]₂ | >98% semanticscholar.org | 10–20 Ci/mmol semanticscholar.org | Stable in aqueous solution and human serum at 37°C for at least 24h semanticscholar.org |

| ⁶⁷Ga | ⁶⁷Ga-PhoF | 97.5 ± 0.6% iaea.org | 1.0 TBq/mmol iaea.org | Stable when stored at 2-4°C iaea.org |

Table 2: Pharmacokinetic and Biodistribution Parameters

| Complex | Animal Model | Key Findings | Log P |

| ¹⁹¹Os-APMTS | Wild-type mice | Significant uptake in bone, blood, heart, and thyroid. tums.ac.ir | 1.23 tums.ac.ir |

| ⁶⁷Ga-PhoF | Swiss mice and nude mice with glioblastoma | Rapid blood clearance; significant tumor uptake (~7% of total activity); tumor-to-normal tissue ratio >10. iaea.org | N/A |

| ⁵⁵Co[APTS]₂ | Tumor-bearing mice | Significant tumor uptake (3%) after 21 hours. semanticscholar.org | 1.00 ± 0.08 semanticscholar.org |

| [¹⁰³Pd]APMTS | N/A | N/A | ~2.5 ± 0.08 akjournals.com |

Analytical Chemistry Applications of 2 Acetylpyridine Thiosemicarbazone

Spectrophotometric Determination of Metal Ions

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. 2-Acetylpyridine (B122185) thiosemicarbazone is an effective chromogenic agent that reacts with specific metal ions to form complexes with distinct absorption maxima in the UV-Visible region. This allows for the selective and sensitive determination of these ions.

The reaction between APT and a metal ion is typically influenced by the pH of the solution. By optimizing conditions such as pH, reagent concentration, and temperature, highly accurate and reproducible methods for metal ion determination have been developed. For instance, a derivative, 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT), forms a yellow-colored water-soluble complex with Cobalt(II) and Nickel(II) in an aqueous medium at a pH of 6.0, with maximum absorbance at 360 nm and 375 nm, respectively. jocpr.com Similarly, APT reacts with Mercury(II) in an acidic buffer (pH 6.0) to form a yellow-colored 1:2 complex with a maximum absorbance at 351 nm. ijacskros.com The color reaction is instantaneous and the resulting complex is stable for about 24 hours, allowing for reliable measurements. ijacskros.com

The determination of Copper(II) has also been successfully achieved using 2-acetylpyridine thiosemicarbazone (2-APT). nih.gov It forms a yellowish complex with Cu(II) in a basic medium (pH range of 8.0–10.0), exhibiting a maximum absorbance at 370 nm. nih.govresearchgate.net These methods are valued for their simplicity, speed, and sensitivity, avoiding the need for complex extraction procedures in many cases. ijacskros.comchemistryjournal.in

The key parameters for the spectrophotometric determination of various metal ions using this compound and its derivatives are summarized in the table below.

Table 1: Spectrophotometric Determination of Metal Ions using this compound and its Derivatives

| Metal Ion | Reagent | pH (Optimum) | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) | Reference |

|---|---|---|---|---|---|---|---|

| Cobalt(II) | APMT | 6.0 | 360 | 0.25 - 2.50 | 1.86 x 10⁴ | 0.0032 | jocpr.com |

| Nickel(II) | APMT | 6.0 | 375 | 0.25 - 2.50 | 2.16 x 10⁴ | 0.0027 | jocpr.com |

| Nickel(II) | APT | 6.0 | 375 | - | - | - | chemrj.org |

| Mercury(II) | APT | 6.0 | 351 | 0.240 - 2.407 | 5.4 x 10⁴ | 0.0037 | ijacskros.com |

APMT: 2-Acetylpyridine-4-methyl-3-thiosemicarbazone; APT: this compound

Application as Chromogenic Reagents

The utility of this compound and its analogues in spectrophotometry stems from their function as chromogenic reagents. These compounds are typically colorless or pale yellow, but upon complexation with metal ions, they undergo a significant change in their electronic structure, leading to the formation of intensely colored species. scirp.org This color formation is the basis for the quantitative determination of the metal ions.

The chromogenic properties of these reagents are attributed to the presence of a conjugated system and heteroatoms (nitrogen and sulfur) that act as coordination sites. When a metal ion binds to these sites, it often results in the formation of a chelate ring, which stabilizes the complex and enhances the color intensity. For example, 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT) yields yellow-colored complexes with both Co(II) and Ni(II). jocpr.com Similarly, this compound (APT) produces a yellow-greenish solution with Ni(II) and a yellow color with Hg(II). ijacskros.comchemrj.org The intensity of the color produced is directly proportional to the concentration of the metal ion, a principle that is fundamental to Beer-Lambert's law in spectrophotometry.

The selectivity of a chromogenic reagent for a particular metal ion can be tuned by modifying the pH of the solution. For instance, the complex between Cu(II) and 2-APT forms optimally in a basic medium (pH 8.0-10.0), while the Ni(II)-APT complex forms in a slightly acidic to neutral medium (pH 6.0). nih.govchemrj.org This pH-dependent complex formation allows for the determination of one metal ion in the presence of others by carefully controlling the experimental conditions.

Extraction Techniques for Trace Metal Analysis

For the analysis of trace or ultra-trace amounts of metal ions, a preconcentration step is often necessary to bring the analyte concentration to a level detectable by instrumental methods. This compound and its derivatives are excellent chelating agents for this purpose, facilitating the transfer of metal ions from a large volume of aqueous solution into a small volume of an immiscible organic solvent. This process is known as solvent extraction.

The neutral complexes formed between the deprotonated thiosemicarbazone ligand and the metal ion are often hydrophobic, making them readily extractable into organic solvents like isoamyl alcohol, n-hexanol, and n-butanol. scirp.orgderpharmachemica.comajol.info For example, a method for the determination of Nickel(II) involves the formation of a yellow-colored complex with 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT) at pH 6.0, which is then extracted into n-hexanol. scirp.org This extractive spectrophotometric method is highly sensitive, with a molar absorptivity of 2.16 × 10⁴ L·mol⁻¹·cm⁻¹. scirp.org

Similarly, Cadmium(II) can be determined by forming a light-yellow complex with APMT at pH 6.0 and extracting it into isoamyl alcohol. derpharmachemica.com The use of these extraction techniques not only concentrates the analyte but also effectively separates it from interfering species in the sample matrix, thereby enhancing the selectivity and accuracy of the analysis. derpharmachemica.comajol.info

Another advanced extraction technique is cloud point extraction (CPE), which has been employed for the preconcentration of metal ions like copper(II), nickel(II), and cobalt(II) using bis(2-acetyl pyridine (B92270) 4-phenyl 3-thiosemicarbazone) as the complexing agent and sodium dodecyl sulphate (SDS) as the surfactant. researchgate.net This method is considered a green analytical technique as it minimizes the use of volatile organic solvents.

Table 2: Extraction Techniques for Trace Metal Analysis using this compound Derivatives

| Metal Ion | Reagent | pH | Extraction Solvent/Method | λmax (nm) | Application | Reference |

|---|---|---|---|---|---|---|

| Nickel(II) | APMT | 6.0 | n-Hexanol | 375 | Environmental matrices | scirp.org |

| Cadmium(II) | APMT | 6.0 | Isoamyl alcohol | 360 | Biological and environmental samples | derpharmachemica.com |

| Copper(II) | APPT | 4.5 | n-Butanol | 440 | Vegetable and pharmaceutical samples | ajol.info |

APMT: 2-Acetylpyridine-4-methyl-3-thiosemicarbazone; APPT: 2-Acetylpyridine-4-phenyl-3-thiosemicarbazone; SDS: Sodium dodecyl sulphate; FAAS: Flame Atomic Absorption Spectrometry

Future Perspectives and Research Directions

Rational Design of Next-Generation Bioactive Metal Complexes

The versatility of 2-acetylpyridine (B122185) thiosemicarbazone as a ligand allows for systematic structural modifications to fine-tune the biological activity of its metal complexes. The rational design of new complexes is a key area of future research, aiming to optimize their therapeutic potential.

Structure-activity relationship (SAR) studies are fundamental to this effort. Research has already shown that modifications to the thiosemicarbazone backbone, such as substitutions on the N4-position, can significantly impact the antiproliferative activity of the resulting metal complexes. For instance, the introduction of bulky groups at the N4 position of 2-acetylpyrazine thiosemicarbazone nickel(II) complexes was found to influence their activity. bohrium.com Similarly, systematic studies on 2-acetylpyridine thiosemicarbazone (HApT) analogues have helped identify structural features necessary for potent anticancer activity. nih.gov Future SAR studies will continue to explore how different substituents on both the pyridine (B92270) ring and the thiosemicarbazone moiety affect the electronic properties, steric hindrance, and ultimately, the biological efficacy of the metal complexes. acs.orgrsc.org

Computational modeling and quantitative structure-activity relationship (QSAR) studies are becoming increasingly important in predicting the biological activity of novel compounds before their synthesis. benthamopenarchives.com These theoretical approaches can help to identify promising candidates and guide the synthetic efforts towards compounds with desired properties, saving time and resources.

The choice of the metal center is another critical factor in the rational design of these complexes. Different metal ions, such as iron, copper, gallium, palladium, and platinum, have been shown to form complexes with this compound, each exhibiting distinct biological profiles. nih.govbenthamopenarchives.comd-nb.info For example, gallium(III) coordination has been observed to increase the cytotoxicity of some thiosemicarbazones, while iron(III) complexes showed reduced activity compared to the free ligands. benthamopenarchives.com The development of next-generation bioactive compounds will involve a careful selection of the metal ion to achieve the desired therapeutic effect, whether it be enhanced cytotoxicity against cancer cells or improved antimicrobial activity.

Exploration of Enhanced Potency and Selective Biological Action

A major goal in the development of new therapeutic agents is to maximize their potency against target cells while minimizing toxicity to healthy tissues. Future research on this compound complexes will focus on strategies to enhance their biological activity and improve their selectivity.

One approach to enhancing potency is through the strategic modification of the ligand structure. Studies have shown that even slight changes, such as the introduction of a methyl group at the imine carbon, can lead to a significant increase in antiproliferative activity. nih.govacs.org The exploration of a wider range of substituents and structural modifications will likely lead to the discovery of even more potent compounds. For example, a series of novel thiosemicarbazone derivatives showed that substitution with a methyl group at a specific position significantly boosted potency against a gastric cancer cell line. scispace.com

Achieving selective biological action is another key challenge. The development of complexes that preferentially target cancer cells over normal cells is a major focus of anticancer drug design. Some 2-acetylpyrazine thiosemicarbazone nickel(II) complexes have already demonstrated high selectivity for tumor cells. bohrium.com Future research will aim to further improve this selectivity by designing complexes that can exploit the unique biochemical features of cancer cells, such as their higher requirement for iron. nih.govacs.org The ability of these compounds to act as iron chelators is a key aspect of their antitumor activity. nih.govacs.org

The investigation of different biological targets is also crucial for enhancing potency and selectivity. While ribonucleotide reductase is a known target for many thiosemicarbazones, these compounds may also exert their effects through other mechanisms, such as the inhibition of topoisomerase II or the induction of oxidative stress. benthamopenarchives.comnoveltyjournals.com A deeper understanding of the molecular mechanisms of action will enable the design of more effective and selective drugs.

Development of Advanced Coordination Compounds for Therapeutic Modalities

The unique properties of this compound metal complexes make them suitable for a range of advanced therapeutic applications beyond traditional chemotherapy. Future research will explore their potential in areas such as targeted radiotherapy and photodynamic therapy.

The development of radiolabeled complexes for targeted cancer therapy is a promising area of investigation. By incorporating a radioactive isotope into the complex, it is possible to deliver a cytotoxic dose of radiation directly to the tumor site. For example, a palladium-103 (B1244339) labeled 2-acetylpyridine 4N-methylthiosemicarbazone complex ([¹⁰³Pd]-APMTS) has been developed for targeted therapy. akjournals.comresearchgate.net Similarly, an osmium-191 (B1194716) labeled complex has been investigated as an in vivo therapeutic radionuclide generator. tums.ac.ir Future work will focus on optimizing the radiolabeling process and evaluating the in vivo efficacy and safety of these radiopharmaceutical agents.

Photodynamic therapy (PDT) is another emerging therapeutic modality where these complexes could play a significant role. PDT involves the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species that kill cancer cells. The photophysical properties of some metal complexes make them potential candidates for use as photosensitizers. scholarhub.vninrs.ca Research in this area will involve the design and synthesis of new this compound complexes with optimized photophysical properties for PDT applications. The development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is another exciting possibility. acs.orgresearchgate.net

The versatility of this compound and its ability to form stable complexes with a variety of metal ions provide a rich platform for the development of the next generation of therapeutic agents. Through rational design, a focus on enhancing potency and selectivity, and the exploration of advanced therapeutic modalities, researchers are poised to unlock the full therapeutic potential of this remarkable class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 2-acetylpyridine thiosemicarbazone and its metal complexes?

- Methodology : The ligand is typically synthesized by condensing 2-acetylpyridine with thiosemicarbazide in ethanol under reflux. Metal complexes (e.g., Fe(II/III), Cu(II)) are prepared by reacting the ligand with metal salts (e.g., FeCl₂, CuCl₂) in ethanol/water mixtures, often with ammonia to adjust pH. Characterization involves elemental analysis, FTIR, UV-Vis, and Mössbauer spectroscopy. For example, Fe complexes show distinct Mössbauer parameters (quadrupole splitting: 0.45–1.25 mm/s; isomer shift: 0.35–0.75 mm/s) that confirm oxidation states and coordination geometry .

Q. How does this compound chelate metal ions, and what factors influence its coordination mode?

- Methodology : The ligand acts as a tridentate N,N,S-donor, binding via the pyridyl nitrogen, imine nitrogen, and thione/thiolate sulfur. Protonation state (thione vs. thiolate) and substituents at N(4) (e.g., phenyl, cyclohexyl) modulate coordination. For instance, Fe(III) complexes adopt octahedral geometry with two deprotonated ligands, while Cu(II) complexes often exhibit square-planar or distorted octahedral structures. Chelation efficacy is quantified via stability constants (log β) and redox potentials (e.g., Fe(III/II) redox potential: −0.25 to −0.45 V vs. SHE) .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodology : Antimalarial activity is assessed in Plasmodium berghei-infected mice, with curative doses ranging from 20–320 mg/kg for N(4)-substituted derivatives. Antitumor activity is evaluated via IC₅₀ values (e.g., 0.001–0.002 µM for Fe complexes against leukemia cells). Antibacterial screening uses MIC assays (e.g., 0.06 µg/mL for Co complexes against S. aureus) .

Advanced Research Questions

Q. How do structural modifications at N(4) impact antitumor activity and iron chelation efficacy?

- Methodology : Substituents like phenyl, fluorophenyl, or morpholine at N(4) enhance lipophilicity and cellular uptake, improving IC₅₀ values. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) increase redox activity, facilitating Fe-mediated ROS generation. Compare ligand protonation states (thione vs. thiolate) using DFT calculations to predict binding modes and redox behavior .

Q. Why do metal complexes of this compound show divergent biological effects (e.g., reduced antimalarial but enhanced antitumor activity)?

- Methodology : Metal coordination alters ligand pharmacokinetics and target specificity. For example, Cu(II) complexes exhibit enhanced DNA intercalation and topoisomerase inhibition, while Fe(III) complexes generate ROS via Fenton chemistry. Contrast mechanisms using in vitro assays: antimalarial activity correlates with heme crystallization inhibition, whereas antitumor effects rely on mitochondrial dysfunction and glutathione depletion .

Q. What computational approaches are used to predict the electronic and spectroscopic properties of this compound derivatives?

- Methodology : DFT calculations (e.g., B3LYP/6-31G(d,p)) optimize geometry and predict vibrational frequencies (e.g., ν(N–H) at 3200–3400 cm⁻¹, ν(C=S) at 750–800 cm⁻¹). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(S) → σ*(N–H)), while TD-DFT simulates UV-Vis spectra (λ_max: 350–450 nm for π→π* transitions) .

Q. How do organometallic nanomaterials functionalized with this compound enhance antibacterial activity?

- Methodology : Sonochemical synthesis of CuO nanoparticles functionalized with the ligand improves synergetic effects, as confirmed by MIC assays (e.g., 0.24 µg/mL against E. coli). Mechanistic studies (e.g., ROS quantification, membrane permeability assays) reveal dual modes: metal ion release disrupts cell walls, while the ligand inhibits enzyme activity .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Methodology : Cross-validate using orthogonal assays (e.g., MTT, clonogenic) and control for metal ion speciation (e.g., Fe²⁺ vs. Fe³⁺). Investigate off-target effects via transcriptomics or proteomics. For example, high cytotoxicity in HepG2 cells (IC₅₀: 2.27 µg/mL) but lower activity in MCF-7 may stem from differential expression of iron transporters (e.g., transferrin receptor 1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |